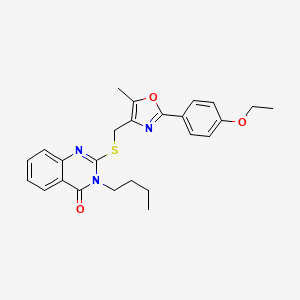

![molecular formula C12H15N3O B2812798 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine CAS No. 111897-11-1](/img/structure/B2812798.png)

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

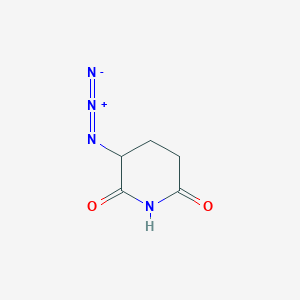

“4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine” is a chemical compound that is extensively utilized in scientific research due to its diverse applications across various fields. It is a heterocyclic compound with the molecular formula C12H15N3O .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringC1CNCCC1C2=CC(=NN2)C3=CC=CO3 . This indicates that the compound contains a piperidine ring attached to a pyrazole ring, which is further attached to a furyl group. Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 217.27 . It is a solid compound . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to material safety data sheets (MSDS) or other specialized databases.Scientific Research Applications

Synthesis and Structure-Activity Relationship Analysis

A study by Strekowski et al. (2016) focused on the synthesis of piperazin-1-yl substituted unfused heterobiaryls, aiming to elucidate the structural features affecting the 5-HT7 binding affinity. This research highlighted the crucial role of the 4-(3-furyl) moiety for the 5-HT7 binding affinity, suggesting the potential of such compounds in developing receptor-specific ligands Strekowski et al., 2016.

Key Intermediate in Drug Synthesis

Fussell et al. (2012) reported on the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. This work demonstrates the compound's importance in the pharmaceutical manufacturing process, especially for drugs targeting cancer Fussell et al., 2012.

Molecular Structure Investigations

Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and investigated their molecular structures. This study emphasizes the potential of such compounds in designing molecules with specific intermolecular interactions for targeted applications Shawish et al., 2021.

Aurora Kinase Inhibitor

Research into compounds related to 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine as Aurora kinase inhibitors indicates their potential in treating cancer due to their inhibitory effects on Aurora A ロバート ヘンリー,ジェームズ, 2006.

Convenient Synthesis Methods

Shevchuk et al. (2012) developed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds. This showcases the versatility and applicability of such compounds in various synthetic pathways Shevchuk et al., 2012.

properties

IUPAC Name |

4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXKXUEPLFGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)

![{2-[(4-Fluorophenyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2812719.png)

![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)

![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)